(6-溴-3-乙氧基-2-氟苯基)硼酸

描述

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is a specific reagent used in medicinal chemistry and drug development . It has high utility in Suzuki-Miyaura cross-coupling reactions, contributing to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .

Synthesis Analysis

This compound is often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This compound has been used in the synthesis of bioactive compounds targeted towards disease treatment .Molecular Structure Analysis

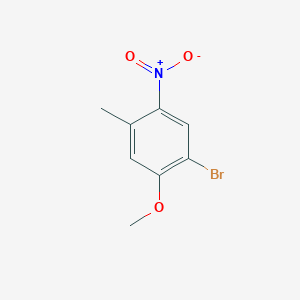

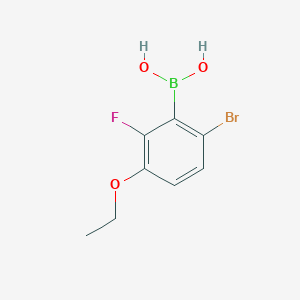

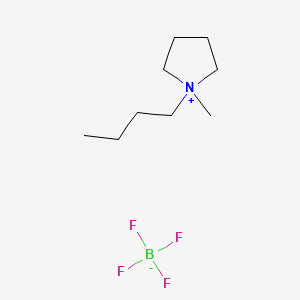

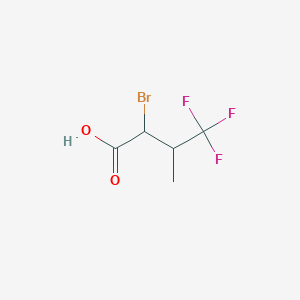

The molecular formula of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is C8H9BBrFO3 . The InChI code is 1S/C8H9BBrFO3/c1-2-14-6-4-3-5 (10)7 (8 (6)11)9 (12)13/h3-4,12-13H,2H2,1H3 .Chemical Reactions Analysis

This compound is highly valuable in Suzuki-Miyaura cross-coupling reactions . It contributes to the synthesis of bioactive compounds targeted towards disease treatment, including various cancers .Physical and Chemical Properties Analysis

The molecular weight of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is 262.87 . It is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .科学研究应用

铃木-宫浦交叉偶联反应

(6-溴-3-乙氧基-2-氟苯基)硼酸: 是铃木-宫浦交叉偶联反应中的一种关键试剂 。该反应是有机化学中的基石,可在温和条件下形成碳-碳键。硼酸作为亲核试剂,与各种亲电试剂偶联,合成复杂的分子,这些分子常用于开发药物和有机材料。

生物活性化合物的合成

该化合物在生物活性化合物的合成中具有高度的实用性,特别是针对疾病治疗的化合物 。它在形成新的C-C键中的作用对于开发新的治疗剂至关重要,包括针对各种癌症的潜在治疗方法。

药物化学和药物开发

在药物化学中,(6-溴-3-乙氧基-2-氟苯基)硼酸用于开发新药 。它参与交叉偶联反应的能力使其成为向分子引入功能多样化的宝贵工具,从而改变其生化特性以增强治疗效果。

中子俘获治疗

硼酸及其酯,包括该化合物,被认为是设计新药和药物递送装置的候选材料。 它们作为适合于中子俘获治疗的硼载体,这是一种靶向癌症治疗方法 。

脱硼研究

该化合物还用于脱硼研究,这是一种从硼酸酯中去除硼部分的方法 。该过程对于合成某些药物的最后步骤至关重要,在该步骤中需要用氢或其他官能团取代硼基团。

安全和危害

作用机制

Target of Action

Boronic acids, such as “(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid”, are often used in organic synthesis and medicinal chemistry. They are frequently employed in the Suzuki-Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. The primary targets of this reaction are organic groups that can undergo oxidative addition with palladium .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Action Environment

The action of “(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid” can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The reaction can also be affected by the solvent used, the temperature, and the presence of other substances .

生化分析

Biochemical Properties

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid with palladium catalysts and halogenated organic compounds, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step of the reaction . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can interact with various enzymes and proteins that are involved in boron metabolism and transport within biological systems.

Molecular Mechanism

The molecular mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid involves its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The boronic acid group of the compound forms a complex with the palladium catalyst, facilitating the transmetalation step, which is crucial for the formation of carbon-carbon bonds . Additionally, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity and influencing biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid are important considerations. The compound is generally stable under standard storage conditions, but its stability may be influenced by factors such as temperature, pH, and exposure to light . Over time, (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid may undergo degradation, leading to changes in its biochemical activity. Long-term studies are needed to assess the temporal effects of this compound on cellular function in both in vitro and in vivo settings.

Metabolic Pathways

(6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is involved in metabolic pathways related to boron metabolism. The compound may interact with enzymes and cofactors that facilitate its conversion to other boron-containing metabolites These interactions can influence metabolic flux and the levels of various metabolites within biological systems

Transport and Distribution

The transport and distribution of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport mechanisms of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The activity and function of (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid can be influenced by its localization within the cell, highlighting the importance of understanding its subcellular distribution.

属性

IUPAC Name |

(6-bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNQUSXPZGIAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)OCC)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659408 | |

| Record name | (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-14-6 | |

| Record name | (6-Bromo-3-ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)

![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)

![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)